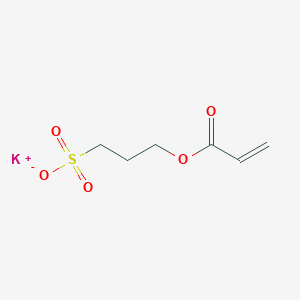
potassium;3-prop-2-enoyloxypropane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” is a chemical entity cataloged in various chemical databases. It is primarily recognized for its applications in industrial and scientific research. The compound’s unique structure and properties make it a subject of interest in multiple fields, including chemistry, biology, and materials science.
Métodos De Preparación
Raw Materials: Specific raw materials are selected based on the desired chemical structure.
Reaction Conditions: Controlled temperature, pressure, and catalysts are used to facilitate the reaction.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and catalysts are commonly used. Conditions include controlled temperature, pressure, and pH levels.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
Compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available, it generally includes:
Molecular Targets: The compound interacts with specific enzymes, receptors, or other biomolecules.
Pathways Involved: The interaction leads to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous chemical structures or functional groups. The uniqueness of “this compound” lies in its specific chemical configuration and the resulting properties that distinguish it from other compounds.
Similar Compounds
- Compounds with similar functional groups or structural motifs.
- Compounds that undergo similar chemical reactions or have comparable applications.
This article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
potassium;3-prop-2-enoyloxypropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFOXJWBPGONDR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)OCCCS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














